molecular formula C24H15ClFN3O2 B2739862 3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866589-76-6

3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2739862
M. Wt: 431.85
InChI Key: XMGCWMBRAPEOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Properties and Biochemical Applications

Quinoline derivatives are recognized for their efficient fluorescence, making them valuable in biochemistry and medicine for studying biological systems. Their structural properties allow for sensitive and selective applications in DNA fluorophores, potentially enhancing the understanding of complex biological interactions (Aleksanyan & Hambardzumyan, 2013). Furthermore, certain quinoline compounds have shown promising results as potential antioxidants and radioprotectors, indicating a broad spectrum of possible therapeutic applications.

Luminescent and Electroluminescent Applications

The study of specific quinoline derivatives, such as MCPDPPQ and its cyclized regioisomeric products, has revealed significant shifts in optical absorption and fluorescence spectra in response to solvent polarity. These properties suggest their potential use in luminescent or electroluminescent applications, with the ability to emit light in the green-yellow range, depending on solvent polarity (Danel et al., 2010).

Antioxidant Studies

Spiroquinoline derivatives have been synthesized and evaluated for their in vitro antioxidant activity. Compounds in this class showed excellent potency in both DPPH and ABTS radical scavenging assays, indicating their potential as effective antioxidants (Patel et al., 2022).

Photovoltaic Applications

The photovoltaic properties of quinoline derivatives, particularly in the form of thin films, have been explored, demonstrating their utility in organic–inorganic photodiode fabrication. This application is critical for the development of renewable energy technologies and suggests a promising area of research for compounds with similar structural features (Zeyada et al., 2016).

properties

IUPAC Name

5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-6-4-15(5-7-16)23-19-12-29(11-14-2-1-3-17(26)8-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGCWMBRAPEOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC(=CC=C5)F)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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